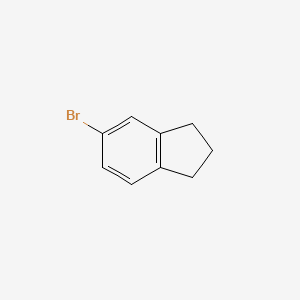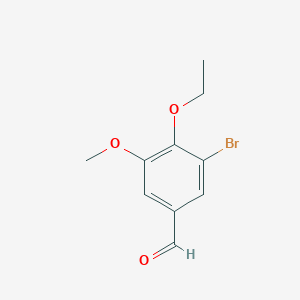
5-bromo-2,3-dihidro-1H-indeno
Descripción general
Descripción
5-Bromo-2,3-dihydro-1H-indene (5-Br-2,3-DH-indene) is an organic compound that belongs to the family of heterocyclic compounds. It is a highly versatile molecule with many applications in the fields of medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El 5-bromoindano se ha utilizado en la síntesis de derivados de indenil-tiazol e indenil-formazán. Estos derivados han mostrado resultados prometedores en estudios de detección anticancerígena. Por ejemplo, ciertos derivados demostraron una eficacia significativa y una menor toxicidad contra los cánceres de colon y estómago . Los estudios de acoplamiento molecular indicaron un ajuste sólido con los sitios activos de las proteínas asociadas con los cánceres gástrico y de colon, lo que sugiere un potencial como inhibidores de quinasas, proteasas e inhibidores enzimáticos .
Aplicaciones Antivirales y Antiinflamatorias
Los derivados del indol, que comparten un motivo estructural similar con el 5-bromoindano, se ha informado que poseen actividades antivirales y antiinflamatorias. Estos compuestos se unen con alta afinidad a múltiples receptores, lo que es beneficioso para desarrollar nuevos agentes terapéuticos . El potencial biológico de los derivados del indol ha sido ampliamente revisado, destacando su importancia en el tratamiento de enfermedades virales e inflamatorias .
Desarrollo Farmacéutico
El 5-bromoindano sirve como un intermedio de síntesis en la preparación de otros derivados del indol. Sus propiedades únicas le permiten ser utilizado en el desarrollo de posibles productos farmacéuticos para el tratamiento de diversas enfermedades, incluidas el cáncer, la inflamación y las enfermedades infecciosas.
Síntesis Orgánica
La estructura única del compuesto lo convierte en un jugador valioso en la síntesis orgánica. Se puede utilizar para crear una amplia gama de compuestos químicos, que luego pueden aplicarse en investigaciones o desarrollo de fármacos posteriores.
Ciencia de los Materiales
En la ciencia de los materiales, los derivados del 5-bromoindano se pueden utilizar para desarrollar nuevos materiales con propiedades específicas. Su aplicación en este campo se debe a su estabilidad y reactividad, que pueden adaptarse para usos específicos.
Nanotecnología
El tamaño de ciertos derivados del 5-bromoindano se ha calculado utilizando la técnica XRD, y se encontró que algunos estaban en la escala nanométrica. Esto indica aplicaciones potenciales en nanotecnología, donde estos derivados podrían utilizarse para crear nanomateriales o para su uso en nanomedicina .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFRXDFDVRHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295912 | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-54-9 | |
| Record name | 6134-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-bromoindane a useful starting material in organic synthesis?
A1: 5-bromoindane serves as a valuable precursor in organic synthesis due to the presence of the bromine atom. This bromine atom can be readily substituted with other functional groups through various chemical reactions. Additionally, the presence of the indane ring system makes it a suitable building block for synthesizing more complex molecules, particularly those with biological relevance. In the context of the research paper [], 5-bromoindane is used as a starting point to synthesize 3,5-dibromoinden-1-one.
Q2: Can you elaborate on the role of 5-bromoindane in the synthesis of 3,5-dibromoinden-1-one as described in the research?
A2: The synthesis of 3,5-dibromoinden-1-one from 5-bromoindane involves a two-step process described in the paper []. Firstly, 5-bromoindane is reacted with ethylene glycol to protect the ketone group, forming a cyclic ketal intermediate. This protection is crucial to avoid unwanted side reactions during the subsequent bromination step. Secondly, the protected intermediate undergoes bromination under photochemical conditions, leading to the addition of a second bromine atom to the molecule. Finally, the protecting group is removed, yielding the desired product, 3,5-dibromoinden-1-one.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)




